2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-13-9-14(20-15(19-13)11-6-7-11)18-10-12-5-4-8-17-16(12)21-2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGVPHSICWULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NCC3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methoxypyridin-3-ylmethylamine
The 2-methoxypyridin-3-ylmethylamine moiety is typically synthesized via bromination and subsequent functionalization. For example, 2-methoxypyridin-4-amine undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–30°C, yielding 3-bromo-2-methoxypyridin-4-amine with 92% efficiency. This intermediate is further alkylated or subjected to reductive amination to introduce the methylamine group.
In a representative procedure, 3-bromo-2-methoxypyridin-4-amine is treated with methylamine under palladium-catalyzed coupling conditions, followed by reduction to yield the target 2-methoxypyridin-3-ylmethylamine . Alternative routes employ acetonitrile as a solvent, though yields are marginally lower (77–81%) compared to DCM-based methods.
Pyrimidine Core Construction
Cyclocondensation for Pyrimidine Formation
The pyrimidine ring is assembled via cyclocondensation of ethyl cyanoacetate with cyclopropanecarboxamide. In a modified procedure, 2-cyclopropyl-6-ethylpyrimidin-4-amine is synthesized by heating cyclopropanecarboxamide with ethyl acetoacetate in acetic acid, followed by ammonolysis. This step achieves 85–90% yields under reflux conditions.
Functionalization at the 4-Position
The 4-amino group of the pyrimidine is critical for subsequent coupling. 2-Cyclopropyl-6-ethylpyrimidin-4-amine is reacted with N-hydroxysuccinimide-activated esters or chloroformates to introduce electrophilic leaving groups, enabling nucleophilic substitution with the pyridine intermediate.
Coupling Strategies
Reductive Amination
A widely adopted method involves reductive amination between 2-cyclopropyl-6-ethylpyrimidin-4-amine and 2-methoxypyridin-3-ylmethylaldehyde . Using sodium cyanoborohydride in methanol at pH 5–6, this reaction proceeds with 78% yield. The aldehyde intermediate is prepared via oxidation of the corresponding alcohol using manganese dioxide.
Nucleophilic Aromatic Substitution (SNAr)
Alternative routes employ SNAr reactions, where a halogenated pyrimidine reacts with 2-methoxypyridin-3-ylmethylamine . For instance, 4-chloro-2-cyclopropyl-6-ethylpyrimidine and the amine are heated in dimethylformamide (DMF) with potassium carbonate, achieving 82% yield. This method benefits from microwave-assisted conditions (150°C, 30 minutes), reducing side product formation.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in SNAr reactions, while protic acids (e.g., acetic acid) accelerate imine formation during reductive amination.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >98% purity, as verified by HPLC.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with an additional hydroxyl group, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine in medicinal chemistry include:
- Drug Development : This compound serves as a versatile scaffold for synthesizing new pharmaceuticals. The presence of the pyrimidine core allows for multiple chemical modifications, enhancing pharmacological properties and biological activity.
- Biological Activity : Interaction studies reveal that this compound exhibits binding affinity to specific biological targets, making it a candidate for further investigation in therapeutic contexts. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, providing insights into its mechanism of action.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that modifying the substituents can lead to enhanced efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
- Targeted Drug Design : Research focusing on structure-based drug design has utilized this compound to develop inhibitors targeting specific enzymes involved in disease pathways, showcasing its versatility in therapeutic applications.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution profiles, supporting its candidacy for further drug development.
Mechanism of Action
The mechanism of action for 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the pyrimidine core. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences Among Pyrimidin-4-amine Derivatives
Detailed Analysis of Structural Differences and Implications
Core Pyrimidine Modifications: The target compound’s cyclopropyl group at position 2 provides steric hindrance and metabolic stability compared to the methyl group in Analog 1 . In Analog 3, a chlorine atom at position 6 introduces electronegativity, which could improve binding to electron-rich targets but may reduce metabolic stability .
Amine Side Chain Variations :
- The target compound ’s 2-methoxypyridin-3-ylmethyl side chain offers hydrogen-bonding capability (via methoxy and pyridine nitrogen) and moderate polarity. This contrasts with Analog 2 ’s bulky, lipophilic aryl groups, which may limit solubility .
- Analog 4 ’s tetrazole-containing side chain introduces acidic protons (pKa ~4.5–5.0), enhancing water solubility and metal-binding capacity, a feature absent in the target compound .
However, this modification increases molecular weight and complexity compared to the simpler pyrimidine in the target compound .
Research Findings and Hypotheses
- Metabolic Stability: Cyclopropyl groups (target compound) are known to resist oxidative metabolism compared to methyl or ethyl groups (Analogs 1–3), suggesting improved pharmacokinetics .
- Target Selectivity : The methoxypyridine moiety in the target compound may confer selectivity for kinases or receptors with polar active sites, whereas Analog 2 ’s aryl groups could favor hydrophobic interactions .
- Synthetic Accessibility : The absence of fused rings (vs. Analog 4 ) or tetrazole groups simplifies the synthesis of the target compound, as reflected in the straightforward procedures for related analogs in .
Biological Activity
2-Cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. The compound features a cyclopropyl group and a methoxypyridine moiety, which are significant in influencing its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is C16H20N4O, with a molecular weight of 284.36 g/mol. Its structure allows for diverse chemical modifications, enhancing its potential as a scaffold for biologically active molecules .
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations revealed that certain derivatives demonstrated potent inhibitory effects on human cancer cell lines such as RKO, MCF-7, and A549 .
2. Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is well-documented. Compounds in this class have been found to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
3. Antimicrobial Activity
Pyrimidine derivatives have also been reported to possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrimidine derivatives against five human tumor cell lines. The results indicated that specific compounds exhibited over 70% inhibition in the RKO cell line at concentrations as low as 100 µM . This highlights the potential of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine as a lead compound for anticancer drug development.
Case Study 2: Antioxidant Evaluation
In a separate investigation, compounds similar to 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine were tested for their antioxidant properties using various assays. The results showed significant radical scavenging activity, suggesting that these compounds could be beneficial in preventing oxidative damage in biological systems .
Structure–Activity Relationship (SAR)
The unique substituents on the pyrimidine core influence the biological activity of the compound significantly. For instance:
| Compound Variant | Key Structural Difference | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-6-ethyl-N-[2-hydroxypyridin-3-yl)methyl]pyrimidin-4-amine | Hydroxyl group instead of methoxy | Altered reactivity |
| 2-Cyclopropyl-6-ethyl-N-[2-chloropyridin-3-yl)methyl]pyrimidin-4-amine | Chlorine substituent | Different pharmacokinetic profile |
| 2-Methyl-N-[1-(2-methoxypyridin)]pyrimidin derivatives | Lacks cyclopropyl group | Different biological profile |
This table illustrates how modifications can lead to variations in pharmacological profiles, emphasizing the importance of structure in drug design.
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cross-coupling. For example:
- Cyclopropane introduction : Cyclopropyl groups can be added via [3+2] cycloaddition or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .
- Methoxypyridine coupling : The 2-methoxypyridinylmethyl moiety may be introduced using reductive amination or alkylation with NaBH₃CN in solvents like DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How do structural features (e.g., cyclopropyl, ethyl, methoxypyridine) influence the compound’s physicochemical properties?
- Cyclopropyl : Enhances metabolic stability by restricting bond rotation, reducing enzymatic degradation .
- Ethyl group : Increases lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility .
- 2-Methoxypyridine : Participates in hydrogen bonding and π-π stacking, influencing target binding affinity. Methoxy groups can also modulate electronic effects on the pyrimidine core .
Q. What analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl CH₂, pyrimidine NH) and confirms regiochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related pyrimidines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, predicting reactivity with biological targets (e.g., kinases) .
- Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., ATP-binding pockets) by optimizing hydrogen bonds and hydrophobic contacts .
- MD simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize analogs for synthesis .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Meta-analysis : Compare data from analogs with substituent variations (e.g., ethyl vs. methyl, methoxy vs. nitro groups) to identify trends. For example:
| Substituent | Biological Activity (IC₅₀) | Key Interaction | Reference |
|---|---|---|---|
| Cyclopropyl | 12 nM (Kinase A) | Hydrophobic | |
| Ethyl | 45 nM (Kinase B) | Steric hindrance |
- Free-Wilson analysis : Quantifies contributions of individual substituents to activity, isolating conflicting effects .
Q. How can reaction engineering principles (e.g., microreactors, flow chemistry) optimize the scalability of its synthesis?
- Microreactors : Improve heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing side products .
- Continuous flow : Enables precise control of residence time for unstable intermediates (e.g., nitro intermediates in multi-step sequences) .
- DoE (Design of Experiments) : Identifies critical parameters (temperature, catalyst loading) to maximize yield while minimizing costs .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage of this compound?
- Storage conditions : -20°C in amber vials under argon to prevent oxidation and photodegradation .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated decomposition .
Q. How do researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
Data Interpretation and Validation
Q. What statistical approaches validate reproducibility in dose-response studies?
- Grubbs’ test : Identifies outliers in triplicate IC₅₀ measurements .
- Bland-Altman plots : Assesses agreement between independent assays (e.g., fluorescence vs. luminescence) .
Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (e.g., liver microsomes), and bioavailability to explain efficacy gaps .
- Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to quantify target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
